BenchChemオンラインストアへようこそ!

[Val35]-beta-Amyloid (1-42)

Amyloid aggregation kinetics Circular dichroism spectroscopy β-sheet conformation

[Val35]-beta-Amyloid (1-42) is a synthetic 42-residue peptide variant of human amyloid-β (Aβ42) in which the native methionine at position 35 is replaced by valine (Met35→Val substitution). This single-residue substitution eliminates the redox-active thioether side chain of methionine, yielding a peptide with molecular formula C203H311N55O60 (no sulfur) and a molecular weight of approximately 4482.07 Da, compared to 4514.1 Da for wild-type Aβ(1-42).

Molecular Formula
Molecular Weight 4482.1
Cat. No. B1578830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Val35]-beta-Amyloid (1-42)
Molecular Weight4482.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is [Val35]-beta-Amyloid (1-42) – A Position-35 Methionine-to-Valine Substituted Aβ42 Variant for Alzheimer's Research


[Val35]-beta-Amyloid (1-42) is a synthetic 42-residue peptide variant of human amyloid-β (Aβ42) in which the native methionine at position 35 is replaced by valine (Met35→Val substitution) [1]. This single-residue substitution eliminates the redox-active thioether side chain of methionine, yielding a peptide with molecular formula C203H311N55O60 (no sulfur) and a molecular weight of approximately 4482.07 Da, compared to 4514.1 Da for wild-type Aβ(1-42) . The compound belongs to the class of position-35 Aβ variants that are used to dissect the contribution of Met35 redox chemistry to Aβ aggregation kinetics, oligomer distribution, and neurotoxicity in Alzheimer's disease research [1].

Why Wild-Type Aβ(1-42) or Other Position-35 Variants Cannot Substitute for [Val35]-beta-Amyloid (1-42) in Mechanistic Studies


Wild-type Aβ(1-42) contains a methionine at position 35 whose thioether side chain is susceptible to oxidation to methionine sulfoxide (Met-35ox), a modification that has been shown to significantly hinder the rate of fibril formation and alter protofibril morphology [1]. This oxidation introduces uncontrolled variability in aggregation kinetics and toxicity readouts. Other position-35 substitution variants—such as [Nle35]Aβ42 (norleucine), [Leu35]Aβ42 (leucine), and [Met(O)35]Aβ42 (oxidized methionine)—each exhibit distinct aggregation kinetics, oligomer distributions, and oxidative properties that preclude reliable interchangeability [2]. Consequently, the choice of position-35 variant directly determines which mechanistic question can be answered: [Val35]Aβ42 uniquely combines redox inertness with accelerated aggregation kinetics, making it the appropriate tool for experiments requiring decoupling of Met35 redox chemistry from Aβ self-assembly [2].

Quantitative Differentiation Evidence for [Val35]-beta-Amyloid (1-42) Versus Wild-Type Aβ42 and Position-35 Analogs


[Val35]Aβ42 Exhibits Accelerated β-Sheet Formation Kinetics Relative to Wild-Type Aβ42 and [Nle35]Aβ42

In a direct head-to-head comparison using circular dichroism (CD) spectroscopy, [Val35]Aβ42 displayed β-sheet formation that was apparent already at the first measurement time point (~5 min after dissolution), whereas wild-type Aβ42 and [Nle35]Aβ42 required measurable incubation time before the characteristic β-sheet minimum at 215–217 nm emerged [1]. All peptides other than [Val35]Aβ42 initially showed spectra characteristic of a statistical coil (minimum at 196–200 nm) [1]. The kinetics of conformational change in [Val35]Aβ42 was faster than both [Nle35]Aβ42 and WT Aβ42, and [Nle35]Aβ42 was only slightly increased relative to WT Aβ42 [1].

Amyloid aggregation kinetics Circular dichroism spectroscopy β-sheet conformation

[Val35]Aβ42 Produces a Statistically Distinct Oligomer Size Distribution Compared to Wild-Type Aβ42

Photo-induced cross-linking of unmodified proteins (PICUP) followed by SDS-PAGE and densitometric analysis revealed that substitution of Met35 by Val produced statistically significant changes in the oligomer size distribution of Aβ42 [1]. [Val35]Aβ42 showed lower abundance of dimer and trimer and higher abundance of tetramer, pentamer, and hexamer compared to WT Aβ42. Statistical analysis confirmed that the differences between WT Aβ42 and [Val35]Aβ42 were significant (p<0.05) for monomer and all oligomer species except heptamer. The effect was more pronounced for [Val35]Aβ42 than for [Nle35]Aβ42, for which significant differences from WT were limited to dimer, trimer, and hexamer only [1].

Oligomer size distribution PICUP cross-linking SDS-PAGE analysis

[Val35]Aβ42 Retains Wild-Type-Level Neurotoxicity Despite Altered Aggregation Kinetics

Full dose-response neurotoxicity analysis (1–100 µM) in rat primary cortical and hippocampal neurons demonstrated that [Val35]Aβ42 toxicity is statistically indistinguishable from wild-type Aβ42 across two independent viability assays [1]. In the MTT assay (measuring mitochondrial activity), EC50 values were 10±2 µM for WT Aβ42, 11±3 µM for [Nle35]Aβ42, and 9±1 µM for [Val35]Aβ42. In the LDH release assay (measuring membrane integrity), EC50 values were 11±5 µM, 11±5 µM, and 12±8 µM, respectively. No statistically significant differences were found between any of the substituted analogues and the corresponding WT alloforms [1]. TUNEL staining for apoptosis confirmed the same pattern [1].

Neurotoxicity MTT assay LDH assay EC50

[Val35]Aβ42 Eliminates Met35-Oxidation-Driven Experimental Variability Inherent to Wild-Type Aβ42

In wild-type Aβ(1-42), the methionine-35 thioether side chain is susceptible to oxidation to methionine sulfoxide (Met-35ox), and this oxidation has been demonstrated to significantly hinder the rate of fibril formation and alter protofibril morphology under physiological pH conditions [1]. Oxidation can occur spontaneously during peptide handling, storage, and incubation, introducing uncontrolled variability into aggregation kinetics and toxicity readouts [1][2]. By replacing Met35 with valine—a residue lacking the redox-active sulfur atom—[Val35]Aβ42 is structurally incapable of undergoing this oxidation. This is supported by the molecular formula difference: [Val35]Aβ42 is C203H311N55O60 (no sulfur), whereas WT Aβ42 is C203H311N55O60S1 [3]. The [Met(O)35]Aβ42 variant, by contrast, represents the intentionally oxidized form whose aggregation is significantly impeded relative to both WT and [Val35]Aβ42 [1].

Oxidative stability Methionine oxidation Experimental reproducibility Redox chemistry

[Val35]Aβ42 Displays Accelerated Fibril Assembly Kinetics Measured by Dynamic Light Scattering Versus WT Aβ42

Dynamic light scattering (DLS) analysis of Aβ42 analogues revealed that both [Val35]Aβ42 and [Nle35]Aβ42 exhibited faster assembly into large particulate species compared to WT Aβ42 [1]. Initially, all analogues formed predominantly particles of hydrodynamic radius (RH) = 10–30 nm with no intensity spikes. After 7 days of incubation, WT Aβ42 still showed only RH = 10–30 nm particles with no intensity spikes, whereas both substituted analogues had developed particles of RH = 100–200 nm with occasional intensity spikes indicating the onset of fibril formation [1]. By day 14, WT Aβ42 finally reached RH = 100–200 nm, but [Val35]Aβ42 and [Nle35]Aβ42 had progressed further to RH = 1000–2000 nm [1]. The faster kinetics of [Val35]Aβ42 correlated with the PICUP and CD observations [1].

Dynamic light scattering Hydrodynamic radius Fibril assembly rate

Optimal Application Scenarios for [Val35]-beta-Amyloid (1-42) Based on Quantitative Differentiation Evidence


Mechanistic Studies Requiring Decoupling of Aβ Aggregation from Met35 Redox Chemistry

[Val35]Aβ42 is the appropriate choice for experiments designed to isolate the contribution of peptide self-assembly to neurotoxicity without the confounding variable of Met35-mediated oxidative stress. Because Met35 in WT Aβ42 participates in redox reactions that generate reactive oxygen species, it is difficult to determine whether observed toxicity arises from aggregation-dependent mechanisms or from redox chemistry at position 35. [Val35]Aβ42 preserves WT-level neurotoxicity (EC50 ~9–12 µM in MTT and LDH assays) while eliminating redox activity, as demonstrated by Maiti et al. (2010) [1]. This enables clean experimental designs where toxicity can be attributed solely to the aggregation state and oligomer species present.

Accelerated In Vitro Fibril Formation Assays for High-Throughput Screening

For drug discovery programs screening small-molecule inhibitors of Aβ aggregation, [Val35]Aβ42 offers a significantly compressed experimental timeline. β-sheet formation is detectable by CD spectroscopy at ~5 min after dissolution, compared to longer incubation periods required for WT Aβ42 [1]. Similarly, DLS measurements show that [Val35]Aβ42 reaches large fibrillar assemblies (RH = 1000–2000 nm) within 14 days, whereas WT Aβ42 does not achieve comparable sizes in the same timeframe [1]. This acceleration can reduce assay turnaround time and increase screening throughput without sacrificing the toxicological relevance of the model, as neurotoxicity remains equivalent to WT Aβ42 [1].

Studies of Specific Oligomer Populations (Tetramers, Pentamers, Hexamers) in Aβ42 Pathology

[Val35]Aβ42 produces a statistically distinct oligomer distribution characterized by significantly higher abundance of tetramer, pentamer, and hexamer species and lower abundance of dimer and trimer relative to WT Aβ42, as quantified by PICUP/SDS-PAGE densitometry [1]. This shifted oligomer profile makes [Val35]Aβ42 particularly valuable for laboratories focused on isolating and characterizing the biological activity of specific mid-order oligomer populations, which are increasingly implicated as the primary neurotoxic species in Alzheimer's disease. The pronounced shift toward larger oligomers is more substantial for [Val35]Aβ42 than for [Nle35]Aβ42, which shows significant differences from WT in fewer oligomer bands [1].

Oxidation-Resistant Aβ42 Standard for Reproducible Inter-Laboratory Studies

Inter-laboratory reproducibility in Aβ research is notoriously compromised by variable, uncontrolled Met35 oxidation during peptide synthesis, purification, storage, and assay preparation. Because [Val35]Aβ42 lacks the redox-active sulfur atom (C203H311N55O60 vs. C203H311N55O60S1 for WT Aβ42) [2], it is structurally incapable of undergoing the methionine oxidation that Hou et al. (2002) demonstrated significantly hinders fibril formation and alters protofibril morphology in WT Aβ42 [3]. This intrinsic oxidative stability makes [Val35]Aβ42 a superior candidate for use as a reference standard in multi-site studies, round-robin testing, and any application where minimizing lot-to-lot variability in aggregation behavior is critical for data comparability.

Quote Request

Request a Quote for [Val35]-beta-Amyloid (1-42)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.